6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole
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Overview
Description
6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a fused pyrano-pyrazole ring system, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole typically involves a multi-step process. One common method includes the cyclocondensation of appropriate hydrazine derivatives with carbonyl compounds under acidic or basic conditions . Industrial production methods may involve the use of catalysts to enhance yield and selectivity, such as using FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the reaction .
Chemical Reactions Analysis
6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like bromine or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrazine or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions for these reactions include the use of solvents like ethanol and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound’s pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
6,6-Dimethyl-3-phenyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Dimethylpyrazole: Known for its use in coordination chemistry and as a ligand.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Studied for its biological activities.
Pyrazolo[1,5-a]pyrimidines: Explored for their pharmaceutical applications. The uniqueness of this compound lies in its fused pyrano-pyrazole ring system, which imparts distinct chemical and biological properties not found in other pyrazole derivatives.
Properties
Molecular Formula |
C14H16N2O |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
6,6-dimethyl-3-phenyl-4,7-dihydro-1H-pyrano[4,3-c]pyrazole |
InChI |
InChI=1S/C14H16N2O/c1-14(2)8-12-11(9-17-14)13(16-15-12)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16) |
InChI Key |
RJYIKXMDKQNNSD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NN2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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